![molecular formula C8H10N4O B2884014 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2176573-03-6](/img/structure/B2884014.png)
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of azetidinone-based compounds. It has been studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain bacterial and fungal strains by inhibiting the activity of specific enzymes involved in their survival. Similarly, it has been studied for its potential to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the progression of Alzheimer's disease.
Biochemical and physiological effects
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and fungal strains, which makes it a potential candidate for the development of new antimicrobial and antifungal agents. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its unique properties, which make it a potential candidate for the development of new antimicrobial, antifungal, and anticancer agents. It has also been studied for its potential use in the treatment of Alzheimer's disease, which makes it a promising compound for further research.
The limitations of using 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. It is important to conduct further studies to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one. One potential direction is the development of new antimicrobial and antifungal agents based on its unique properties. Another potential direction is the development of new anticancer agents based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the reaction of 3-azidopropanoic acid with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The resulting compound is then subjected to a cyclization reaction with triethylamine to form the final product. The synthesis method of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-5-7(6-11)12-4-3-9-10-12/h2-4,7H,1,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGRIFLFWIHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


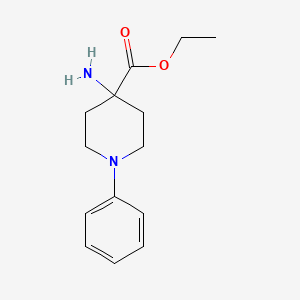
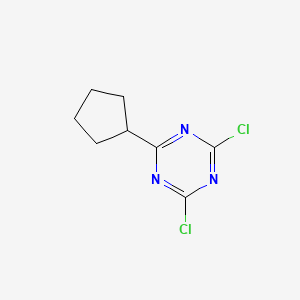
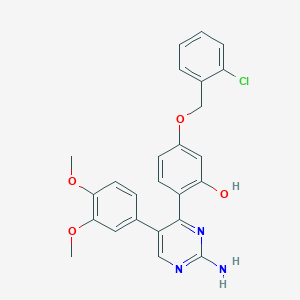
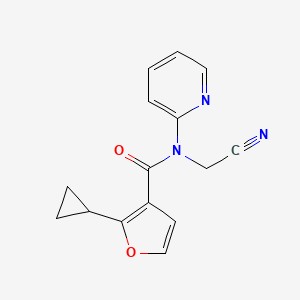
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
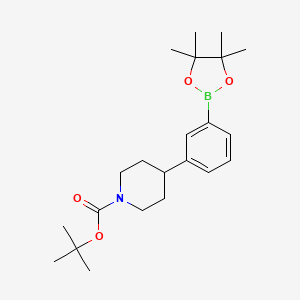
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)
![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)